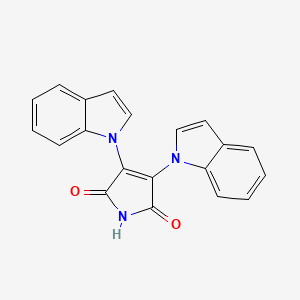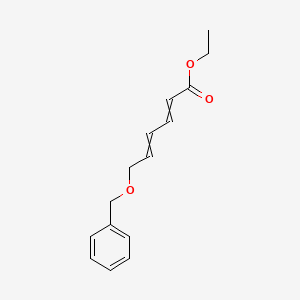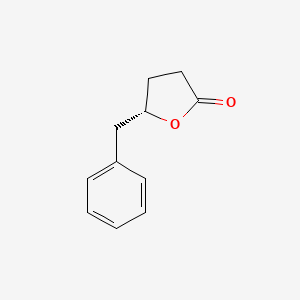![molecular formula C18H32O2Si B14240635 Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- CAS No. 220061-39-2](/img/structure/B14240635.png)
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si and a molecular weight of 308.5 g/mol . This compound is part of the silane family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Selection of Precursors: Choosing suitable silane and organic precursors.
Reaction Conditions: Conducting the reaction under controlled temperature and pressure to ensure the desired product formation.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process typically includes:
Bulk Synthesis: Using large reactors to mix and react the precursors.
Continuous Monitoring: Employing sensors and control systems to monitor reaction conditions.
Automated Purification: Utilizing automated systems for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form silanol or siloxane derivatives.
Reduction: Reacting with reducing agents to modify the organic moiety.
Substitution: Undergoing nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical implants and coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- exerts its effects involves its ability to form strong bonds with various substrates. This compound can interact with molecular targets through:
Covalent Bonding: Forming stable covalent bonds with organic and inorganic substrates.
Surface Modification: Altering the surface properties of materials to enhance their functionality.
Comparación Con Compuestos Similares
Similar Compounds
Silane, trimethylsilyl: Known for its use in surface modification and as a protecting group in organic synthesis.
Silane, triethoxysilyl: Commonly used in the production of silane coupling agents and adhesives.
Silane, phenyltrimethoxysilyl: Utilized in the creation of advanced coatings and materials.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- stands out due to its unique combination of organic and silane functionalities, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
220061-39-2 |
|---|---|
Fórmula molecular |
C18H32O2Si |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(5-phenylmethoxypentoxy)silane |
InChI |
InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-11-7-10-14-19-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3 |
Clave InChI |
FFCMMRSCEIBHAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
![7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B14240579.png)


![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)


![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
